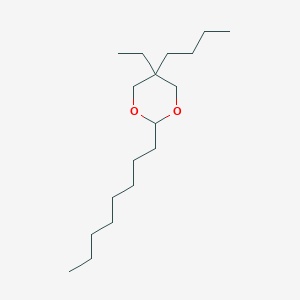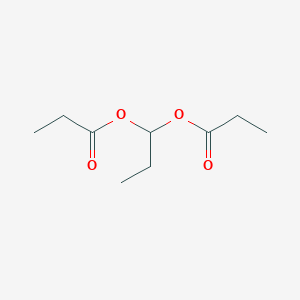![molecular formula C17H10O3 B14739325 11-Hydroxy-12H-benzo[b]xanthen-12-one CAS No. 5530-11-0](/img/structure/B14739325.png)
11-Hydroxy-12H-benzo[b]xanthen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-12H-benzo[b]xanthen-12-one is a compound belonging to the xanthone family, which is characterized by a dibenzo-γ-pyrone structure. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-12H-benzo[b]xanthen-12-one can be achieved through various methods. One common approach involves the reaction of 1-naphthol or 2-naphthol with aldehydes and 1,3-diketones in the presence of catalysts such as graphene oxide or sulfated graphene nanosheets . This method is considered environmentally friendly as it uses water as the reaction medium.
Another method involves the use of gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization . This strategy allows for the efficient synthesis of both 12H-benzo[a]xanthen-12-ones and benzo[a]acridin-12(7H)-ones, which are important scaffolds in bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and aqueous media is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile synthon for the synthesis of more complex molecules.
Industry: It is used in the development of pH-sensitive fluorescent materials and photodynamic therapy agents.
Mechanism of Action
The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
11-Hydroxy-12H-benzo[b]xanthen-12-one can be compared with other xanthone derivatives, such as:
1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one: Known for its potent cytotoxicity against liver cancer cells.
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one: Exhibits similar biological activities but with different substitution patterns.
12H-benzo[a]xanthen-12-ones: These compounds share a similar core structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
5530-11-0 |
|---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
11-hydroxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H |
InChI Key |
RQXGNVPZIYYSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



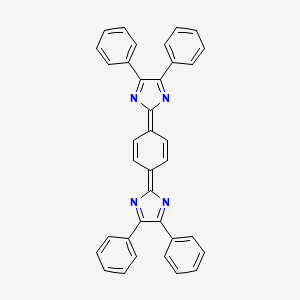
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
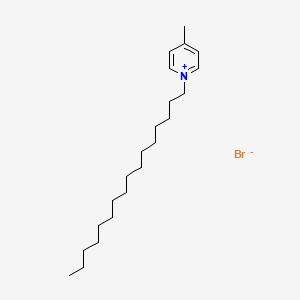
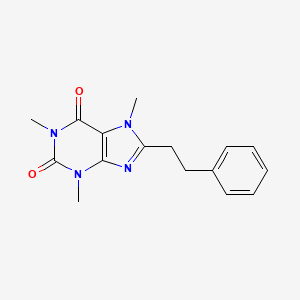

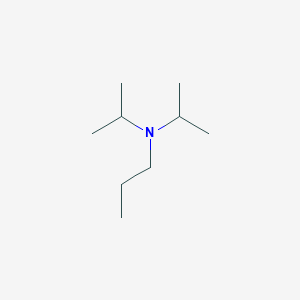

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)

